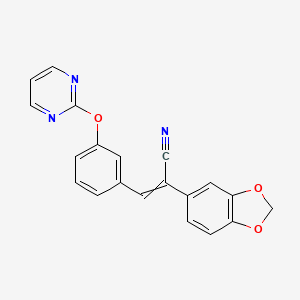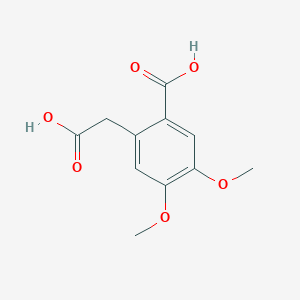![molecular formula C17H17ClFNO2 B1307192 N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1307192.png)
N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine is a complex organic compound with a unique structure that includes both fluorine and chlorine functionalities
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine typically involves multiple steps. The initial step often includes the preparation of 4-(3-fluoropropoxy)benzenecarbaldehyde, which is then reacted with O-(4-chlorobenzyl)hydroxylamine under specific conditions to form the oxime. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the yield and purity of the final product .
Chemical Reactions Analysis
N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine and chlorine atoms can also participate in various interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine include:
4-(3-fluoropropoxy)benzenecarbaldehyde: Lacks the oxime group, making it less versatile in certain reactions.
O-(4-chlorobenzyl)hydroxylamine: Lacks the aldehyde group, limiting its applications in synthesis.
4-(3-fluoropropoxy)benzenecarbaldehyde oxime: Similar but without the chlorobenzyl group, affecting its binding properties.
Properties
Molecular Formula |
C17H17ClFNO2 |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine |
InChI |
InChI=1S/C17H17ClFNO2/c18-16-6-2-15(3-7-16)13-22-20-12-14-4-8-17(9-5-14)21-11-1-10-19/h2-9,12H,1,10-11,13H2 |
InChI Key |
OLBVCHDCBUWBKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CC=C(C=C2)OCCCF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)




![3-[4-(2-chlorobut-2-enylidene)-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B1307131.png)








